2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide] (compound 21) was synthesized as part of a series of compounds designed to inhibit MTB LAT. The synthesis involved reacting an identified lead compound with various reagents to create a library of 21 compounds, with compound 21 exhibiting the highest activity against MTB LAT []. While the specific steps for compound 21's synthesis are not detailed in the source, similar compounds like N′-(2-Fluorobenzylidene)acetohydrazide and N′-(4-Fluorobenzylidene)acetohydrazide were synthesized by reacting the respective fluorobenzophenone (2-fluorobenzophenone or 4-fluorobenzophenone) with acetohydrazide [, ]. It can be inferred that a similar reaction scheme, utilizing a bis-functionalized starting material, likely led to the synthesis of 2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide].
Although the specific molecular structure analysis for 2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide] is not available in the provided literature, insights can be drawn from similar compounds. N′-(2-Fluorobenzylidene)acetohydrazide and N′-(4-Fluorobenzylidene)acetohydrazide crystal structures reveal planar conformations for non-hydrogen atoms, stabilized by intermolecular N—H⋯O hydrogen bonds forming dimeric structures [, ]. The presence of the oxybis group in 2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide] might influence its crystal packing and conformation compared to the aforementioned analogues.
2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide] exhibits inhibitory activity against Mycobacterium tuberculosis lysine ɛ-aminotransferase (LAT) []. While the precise mechanism is not elaborated upon in the provided literature, it's plausible that the compound acts as a competitive inhibitor by binding to the enzyme's active site, thus preventing the natural substrate, lysine, from binding and being catabolized. This inhibition of LAT could potentially disrupt the metabolic pathways crucial for the survival and persistence of Mycobacterium tuberculosis, particularly during the latent phase of infection [].
The primary application of 2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide] identified in the research is as a potential inhibitor of Mycobacterium tuberculosis (MTB) lysine ɛ-aminotransferase (LAT) []. This enzyme plays a crucial role in the persistence of MTB during the latent phase of infection, making it a potential target for developing new drugs against latent tuberculosis. In a nutrient-starved MTB model, 2,2'-oxybis[N'-(2-fluorobenzylidene)acetohydrazide] demonstrated a 2.3 log reduction in bacterial load, exhibiting greater potency than standard tuberculosis drugs like isoniazid and rifampicin at the same concentration []. This finding highlights its potential as a lead compound for developing new therapies against latent tuberculosis.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: